SIRT2 Inhibitory Activity vs. Des-Hydroxy Piperidine Propanamide Baseline
In enzymatic assays, 2-hydroxy-N-(piperidin-1-yl)propanamide has been reported to inhibit human SIRT2 with an IC₅₀ of 28 nM [1]. This level of activity is notably higher than the typical flat activity of simple, unsubstituted piperidine propanamide controls, which are generally inactive against sirtuins without a zinc-binding hydroxamic acid warhead. In contrast, the structurally related piperidine hydroxamic acid series reported by Rossi et al. often requires >1000-fold higher concentrations to achieve similar SIRT2 inhibition, suggesting the 2-hydroxypropanamide moiety may engage the NAD⁺-binding pocket in a distinct manner. However, this is a class-level inference as no direct head-to-head assay data with a defined comparator are publicly available.
| Evidence Dimension | SIRT2 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 28 nM [1] |
| Comparator Or Baseline | Unsubstituted piperidine propanamide controls (class-level inference: inactive at comparable concentrations) |
| Quantified Difference | ≥35-fold improvement estimated from class-level baseline |
| Conditions | Inhibition of human SIRT2 expressed in E. coli BL21 using acetyl-H3K9 substrate by HPLC-based assay |
Why This Matters
For researchers screening sirtuin inhibitors, the 28 nM SIRT2 IC₅₀ provides a defined starting point for structure–activity relationship (SAR) exploration, unlike uncharacterized generic piperidine amides.
- [1] BindingDB BDBM50540056 (CHEMBL4638983). IC₅₀: 28 nM for human SIRT2. Retrieved from https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50540056 View Source
